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molecular formula C8H20N.HO<br>C8H21NO B147483 Tetraethylammonium hydroxide CAS No. 77-98-5

Tetraethylammonium hydroxide

Cat. No. B147483
M. Wt: 147.26 g/mol
InChI Key: LRGJRHZIDJQFCL-UHFFFAOYSA-M
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Patent
US07084302B2

Procedure details

To a 1.5 L autoclave equipped with a stirrer and a heating means were added 154 g (1.0 mol) of diethyl sulfate, 101 g (1.0 mol) of triethyl amine and 690 g (15 mol) of ethanol. Stirring was initiated after the autoclave was sealed. The autoclave was heat to 140° C., and pressure was 1.0 MPa. The reaction was kept at 140° C. for 4 h. Then the reaction mixture was cooled to room temperature and discharged into a 1 L three-necked flask. 80 g (2.0 mol) of sodium hydroxide was added thereto. The reaction mixture was heated to 45° C. for 4 h while stirring. After filtration, part of ethanol was distilled off from the filtrate. Then 500 g of water was added while ethanol was distilled off (part of water was entrained out), to give 604 g of tetraethyl ammonium hydroxide solution. The content of tetraethyl ammonium hydroxide was found as 23.3 wt.-% and the total reaction yield was 95.7%.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O[CH2:8][CH3:9])(OCC)(=O)=[O:2].[CH2:10]([N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11].C(O)C.[OH-].[Na+]>>[OH-:2].[CH2:10]([N+:12]([CH2:8][CH3:9])([CH2:15][CH3:16])[CH2:13][CH3:14])[CH3:11] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
690 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1.5 L autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
was sealed
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
discharged into a 1 L three-necked flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 45° C. for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
After filtration, part of ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off from the filtrate
ADDITION
Type
ADDITION
Details
Then 500 g of water was added while ethanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off (part of water was entrained out)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[OH-].C(C)[N+](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 604 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 410.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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